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Compound of Interest

Compound Name: 1H-Benzimidazole-2-acetamide

Cat. No.: B1266711 Get Quote

An In-depth Technical Guide to 1H-
Benzimidazole-2-acetamide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 1H-Benzimidazole-2-acetamide, a heterocyclic compound of interest in

medicinal chemistry. This document summarizes its known physicochemical characteristics,

provides detailed experimental protocols for its analysis, and explores its potential biological

activities, including relevant signaling pathways.

Core Physicochemical Properties
1H-Benzimidazole-2-acetamide, with the chemical formula C₉H₉N₃O, is a derivative of

benzimidazole, a key pharmacophore in numerous therapeutic agents.[1] A summary of its key

physical and chemical properties is presented below.
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Property Value Source/Note

IUPAC Name
2-(1H-Benzimidazol-2-

yl)acetamide
SIELC Technologies[2]

CAS Number 60792-56-5 SIELC Technologies[2]

Molecular Formula C₉H₉N₃O SIELC Technologies[2]

Molecular Weight 175.191 g/mol SIELC Technologies[2]

LogP -0.0345 SIELC Technologies[2]

Melting Point

Not explicitly reported for this

specific compound, but related

benzimidazole derivatives

exhibit a wide range of melting

points. For example, 2-aryl

benzimidazoles can have

melting points from 236-238°C.

[3]

Boiling Point Data not available.

Solubility

Data not available for this

specific compound.

Benzimidazole itself is soluble

in alcohol and aqueous acids.

[4]

pKa
Data not available for this

specific compound.

Spectroscopic Data
Detailed spectroscopic data for 1H-Benzimidazole-2-acetamide is not readily available in the

public domain. However, characteristic spectral features can be inferred from related

benzimidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of a benzimidazole derivative typically shows signals for

the aromatic protons of the benzene ring between δ 7.0 and 8.0 ppm. The N-H proton of the

imidazole ring is often observed as a broad singlet in the downfield region, typically between

δ 12.0 and 13.0 ppm in DMSO-d₆. The protons of the acetamide group (-CH₂-C(O)NH₂)

would be expected to appear as singlets or multiplets in the aliphatic region of the spectrum.

[3][5]

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic

carbons of the benzimidazole ring, typically in the range of δ 110-150 ppm. The carbonyl

carbon of the acetamide group would appear further downfield, generally above δ 170 ppm.

[3][5]

Infrared (IR) Spectroscopy:

The IR spectrum of 1H-Benzimidazole-2-acetamide would be expected to show characteristic

absorption bands for the following functional groups:

N-H stretch (imidazole): A broad band around 3100-3400 cm⁻¹

N-H stretch (amide): Two bands in the region of 3100-3500 cm⁻¹ for a primary amide.

C=O stretch (amide): A strong absorption band around 1650-1690 cm⁻¹.

C=N and C=C stretch (aromatic rings): Absorptions in the 1450-1600 cm⁻¹ region.[3]

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 175. The fragmentation

pattern would likely involve the loss of the acetamide side chain and fragmentation of the

benzimidazole ring. Common fragments for benzimidazoles include the loss of HCN.[6]

Experimental Protocols
While a specific, detailed synthesis protocol for 1H-Benzimidazole-2-acetamide is not

explicitly available, a general method for the synthesis of 2-substituted benzimidazoles involves

the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

General Synthesis of 2-Substituted Benzimidazoles:
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This protocol describes a common method for synthesizing benzimidazole derivatives.

o-Phenylenediamine +
 Malonamide or derivative

Reaction in acidic medium
(e.g., polyphosphoric acid)

Heat

Neutralization (e.g., with NaHCO₃)
Extraction with organic solvent

Column Chromatography or
Recrystallization 1H-Benzimidazole-2-acetamide

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1H-Benzimidazole-2-acetamide.

Detailed Methodology:

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine and a suitable

malonic acid derivative (e.g., malonamide or ethyl cyanoacetate) in a high-boiling solvent or

in the presence of a condensing agent like polyphosphoric acid.

Reaction Conditions: Heat the mixture at an elevated temperature (typically 100-150 °C) for

several hours. The progress of the reaction can be monitored by Thin Layer Chromatography

(TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. If an acidic

medium was used, carefully neutralize it with a base such as sodium bicarbonate solution.

Extraction: Extract the product into a suitable organic solvent like ethyl acetate. Wash the

organic layer with brine and dry it over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. The crude product can then be

purified by column chromatography on silica gel or by recrystallization from an appropriate

solvent system.

Potential Biological Activities and Signaling
Pathways
While specific studies on 1H-Benzimidazole-2-acetamide are limited, the benzimidazole

scaffold is a well-established pharmacophore with a broad range of biological activities.

Derivatives have shown promise as anticancer, anthelmintic, and anti-inflammatory agents.
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Anticancer Activity:

Many benzimidazole derivatives exhibit anticancer properties through various mechanisms,

including:

Tubulin Polymerization Inhibition: Some benzimidazoles bind to the colchicine-binding site on

β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase

and apoptosis.[7][8]

Topoisomerase Inhibition: Certain benzimidazole derivatives can inhibit topoisomerase I, an

enzyme crucial for DNA replication and repair. This inhibition leads to DNA damage and cell

death.[1][9]
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Caption: Potential anticancer mechanisms of benzimidazole derivatives.

Experimental Protocols for Biological Assays:
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Tubulin Polymerization Assay: The effect of a compound on tubulin polymerization can be

assessed using a commercially available kit. The assay measures the change in absorbance

at 340 nm, which corresponds to the polymerization of tubulin into microtubules. Nocodazole

and paclitaxel are typically used as reference compounds for inhibition and promotion of

polymerization, respectively.[7]

Topoisomerase I Inhibition Assay: This assay measures the ability of a compound to inhibit

the relaxation of supercoiled plasmid DNA by topoisomerase I. The different DNA

topoisomers are then separated by agarose gel electrophoresis. Camptothecin is a well-

known topoisomerase I inhibitor used as a positive control.[1]

This technical guide provides a foundational understanding of 1H-Benzimidazole-2-
acetamide. Further experimental investigation is required to fully elucidate its physicochemical

properties and biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physical and chemical properties of 1H-Benzimidazole-
2-acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266711#physical-and-chemical-properties-of-1h-
benzimidazole-2-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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